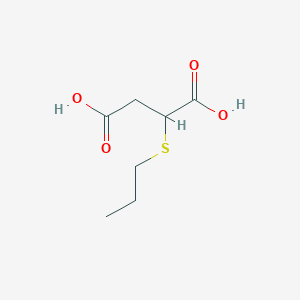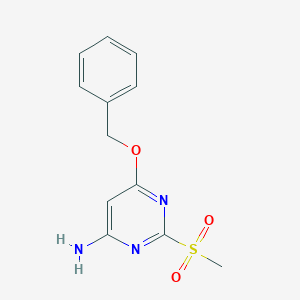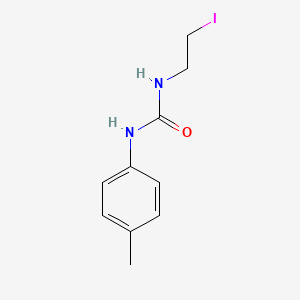
1-(2-Iodoethyl)-3-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Iodoethyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an iodoethyl group and a methylphenyl group attached to the urea moiety
準備方法
The synthesis of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-iodoethanol with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 2-iodoethanol with 4-methylphenyl isocyanate: This step involves the nucleophilic attack of the hydroxyl group of 2-iodoethanol on the isocyanate group of 4-methylphenyl isocyanate, leading to the formation of the urea derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-Iodoethyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
科学的研究の応用
1-(2-Iodoethyl)-3-(4-methylphenyl)urea has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The iodoethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The methylphenyl group contributes to the compound’s overall stability and reactivity. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
1-(2-Iodoethyl)-3-(4-methylphenyl)urea can be compared with other urea derivatives, such as:
1-(2-Bromoethyl)-3-(4-methylphenyl)urea: Similar structure but with a bromo group instead of an iodo group.
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: Similar structure but with a chloro group instead of an iodo group.
1-(2-Iodoethyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group on the phenyl ring instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
15145-46-7 |
|---|---|
分子式 |
C10H13IN2O |
分子量 |
304.13 g/mol |
IUPAC名 |
1-(2-iodoethyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C10H13IN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
InChIキー |
AIZVQULRTJJXPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


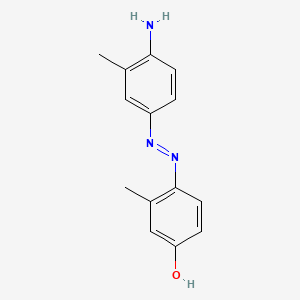

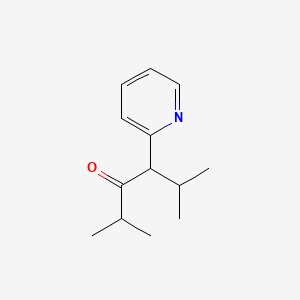
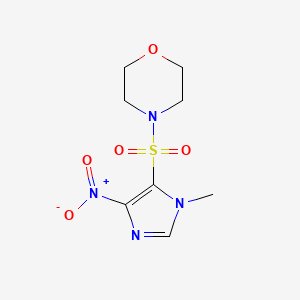
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
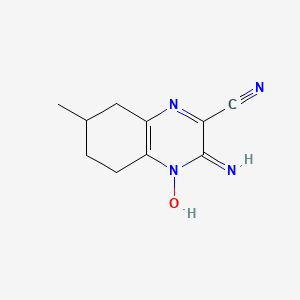
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
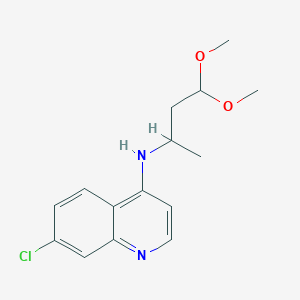
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
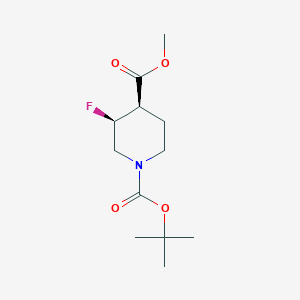
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
